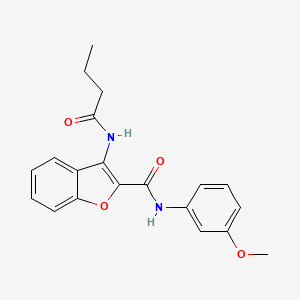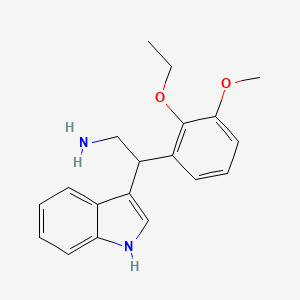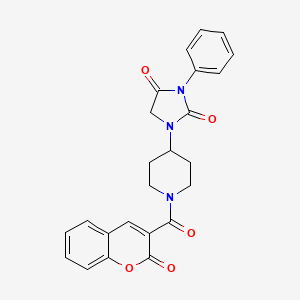![molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7](/img/structure/B2634757.png)
2-Ethynylbicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylbicyclo[2.2.2]octane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with an ethynyl group attached to the second carbon atom. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .
Wirkmechanismus
Target of Action
It’s structurally similar to certain inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .
Mode of Action
Its synthesis involves a tandem reaction that allows rapid access to a wide range of bicyclo[222]octane-1-carboxylates .
Biochemical Pathways
It’s structurally similar to certain inhibitors of the enzyme 11β-hsd1 , which plays a crucial role in the conversion of inactive cortisone to active cortisol, a key hormone involved in various metabolic processes.
Pharmacokinetics
It’s known that the 2-oxabicyclo[222]octane core, when incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leads to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Result of Action
When the 2-oxabicyclo[222]octane core is incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), it leads to the creation of new bioactive analogs of these drugs .
Action Environment
It’s known that the physicochemical properties of molecules can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
It is known that the bicyclo[2.2.2]octane class, to which this compound belongs, has been explored for its potential in drug discovery
Cellular Effects
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
Molecular Mechanism
It is known that similar compounds have been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and the ethynyl group is introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for 2-Ethynylbicyclo[22The process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynylbicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated bicyclo[2.2.2]octane derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylbicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of polymers and other industrially relevant materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the ethynyl group but shares the same core structure.
1,4-Diazabicyclo[2.2.2]octane: Contains nitrogen atoms in the bicyclic framework.
Spiro[5.5]undecane: Another bicyclic compound with a different ring system.
Uniqueness
2-Ethynylbicyclo[2.2.2]octane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications .
Eigenschaften
IUPAC Name |
2-ethynylbicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEKDYRLRMUPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2CCC1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110251-51-7 |
Source


|
| Record name | 2-ethynylbicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2634684.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)



![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)
